N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide
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Overview
Description
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide is an organic compound known for its diverse applications in medicinal chemistry and materials science. This compound belongs to the class of alkanamides and is characterized by the presence of a diphenylpropyl group attached to the beta-alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide typically involves multiple steps. One common method starts with the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with beta-alaninamide under specific conditions to obtain the target compound .
Industrial Production Methods
Industrial production of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs. Key steps include the use of efficient catalysts and reaction conditions that minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N3-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide involves its interaction with specific molecular targets. It is known to act as an NMDA glutamate receptor open channel blocker, which affects the signaling pathways in the nervous system. This interaction can modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine
- N-(3,3-Diphenylpropyl)glycinamide
- N-(3,3-Diphenylpropyl)cyclopropanecarboxamide .
Uniqueness
N~3~-(3,3-Diphenylpropyl)-N-hydroxy-beta-alaninamide is unique due to its specific structure and the presence of the beta-alaninamide backbone, which imparts distinct chemical and biological properties. Its ability to act as an NMDA receptor blocker sets it apart from other similar compounds, making it a valuable tool in neuroscience research .
Properties
CAS No. |
919997-27-6 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(3,3-diphenylpropylamino)-N-hydroxypropanamide |
InChI |
InChI=1S/C18H22N2O2/c21-18(20-22)12-14-19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19,22H,11-14H2,(H,20,21) |
InChI Key |
GUHOHKPLKSNNMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCCC(=O)NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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